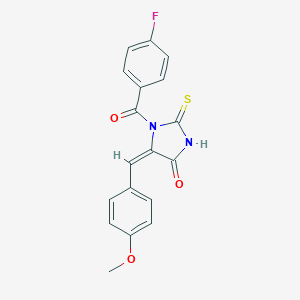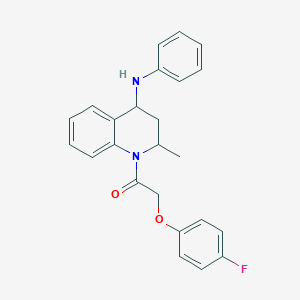
8-bromo-7-(3-hydroxypropyl)-3-methyl-1H-purine-2,6(3H,7H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-bromo-7-(3-hydroxypropyl)-3-methyl-1H-purine-2,6(3H,7H)-dione, also known as Br-HPMPO, is a purine derivative that has been widely used in scientific research. It has been shown to have various biochemical and physiological effects, making it a useful tool for investigating various biological processes.
Mechanism of Action
8-bromo-7-(3-hydroxypropyl)-3-methyl-1H-purine-2,6(3H,7H)-dione acts as a scavenger of ROS, particularly hydroxyl radicals. It reacts with hydroxyl radicals to form a stable adduct, which can be detected and measured using various analytical techniques. The reaction between 8-bromo-7-(3-hydroxypropyl)-3-methyl-1H-purine-2,6(3H,7H)-dione and hydroxyl radicals is a one-electron transfer process, which results in the formation of a radical cation intermediate. This intermediate is then reduced by an electron donor, such as ascorbate, to form the stable adduct.
Biochemical and Physiological Effects
8-bromo-7-(3-hydroxypropyl)-3-methyl-1H-purine-2,6(3H,7H)-dione has been shown to have various biochemical and physiological effects. It has been shown to protect cells from oxidative damage, reduce inflammation, and improve mitochondrial function. 8-bromo-7-(3-hydroxypropyl)-3-methyl-1H-purine-2,6(3H,7H)-dione has also been shown to have neuroprotective effects, particularly in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Advantages and Limitations for Lab Experiments
One of the main advantages of 8-bromo-7-(3-hydroxypropyl)-3-methyl-1H-purine-2,6(3H,7H)-dione is its ability to selectively detect hydroxyl radicals in biological samples. This makes it a useful tool for investigating the role of ROS in various biological processes. However, one limitation of 8-bromo-7-(3-hydroxypropyl)-3-methyl-1H-purine-2,6(3H,7H)-dione is its relatively low reactivity towards hydroxyl radicals compared to other ROS scavengers. This can make it difficult to detect low levels of hydroxyl radicals in biological samples.
Future Directions
There are several future directions for research involving 8-bromo-7-(3-hydroxypropyl)-3-methyl-1H-purine-2,6(3H,7H)-dione. One area of interest is the development of new and more effective ROS scavengers for use in biological research. Another area of interest is the investigation of the role of ROS in various disease states, such as cancer and cardiovascular disease. Additionally, there is potential for the use of 8-bromo-7-(3-hydroxypropyl)-3-methyl-1H-purine-2,6(3H,7H)-dione in the development of new therapies for neurodegenerative diseases.
Synthesis Methods
8-bromo-7-(3-hydroxypropyl)-3-methyl-1H-purine-2,6(3H,7H)-dione can be synthesized using a multi-step process starting from 2,6-dioxopurine. The first step involves the bromination of 2,6-dioxopurine to form 8-bromo-2,6-dioxopurine. This is followed by the alkylation of the brominated compound with 3-chloropropanol to form 8-bromo-7-(3-chloropropyl)-3-methyl-1H-purine-2,6(3H,7H)-dione. The final step involves the hydrolysis of the chlorinated compound with sodium hydroxide to form 8-bromo-7-(3-hydroxypropyl)-3-methyl-1H-purine-2,6(3H,7H)-dione.
Scientific Research Applications
8-bromo-7-(3-hydroxypropyl)-3-methyl-1H-purine-2,6(3H,7H)-dione has been used in various scientific research applications, including the study of reactive oxygen species (ROS) and oxidative stress. It has been shown to be a useful tool for detecting and measuring ROS in biological samples. 8-bromo-7-(3-hydroxypropyl)-3-methyl-1H-purine-2,6(3H,7H)-dione has also been used in the study of the antioxidant properties of various compounds, as well as in the investigation of the role of ROS in various biological processes, such as aging and disease.
properties
IUPAC Name |
8-bromo-7-(3-hydroxypropyl)-3-methylpurine-2,6-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrN4O3/c1-13-6-5(7(16)12-9(13)17)14(3-2-4-15)8(10)11-6/h15H,2-4H2,1H3,(H,12,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FANAKSKHVYKEMU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)Br)CCCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrN4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-bromo-7-(3-hydroxypropyl)-3-methyl-1H-purine-2,6(3H,7H)-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Tetramethyl 5',5',7'-trimethyl-6'-[(4-nitrophenyl)carbonyl]-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate](/img/structure/B414600.png)


![Tetramethyl 8'-methoxy-5',5'-dimethyl-6'-(trifluoroacetyl)-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate](/img/structure/B414604.png)

![2-(4-ethylphenyl)-4,4,5,7-tetramethyl-4,5-dihydroisothiazolo[5,4-c]quinoline-1(2H)-thione](/img/structure/B414608.png)
![Tetramethyl 5',5',8'-trimethyl-6'-(trifluoroacetyl)-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate](/img/structure/B414611.png)
![5-benzyl-2-(2-ethoxyphenyl)-4,4,8-trimethyl-4,5-dihydroisothiazolo[5,4-c]quinoline-1(2H)-thione](/img/structure/B414612.png)
![5-benzyl-2-(4-methoxyphenyl)-4,4,8-trimethyl-4,5-dihydroisothiazolo[5,4-c]quinoline-1(2H)-thione](/img/structure/B414614.png)


![Butyl 4-[(2-thienylcarbonyl)amino]benzoate](/img/structure/B414621.png)
![2,4-dichloro-N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]benzamide](/img/structure/B414622.png)